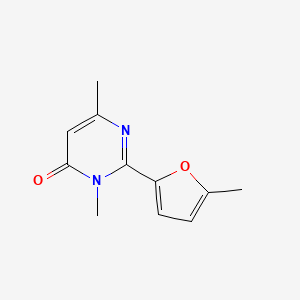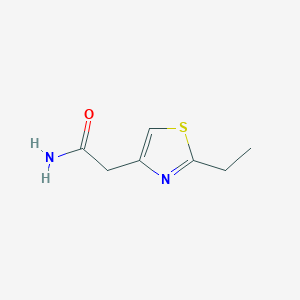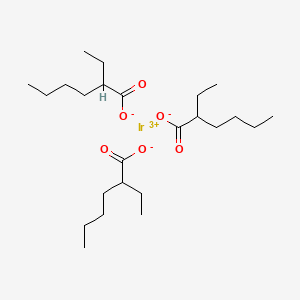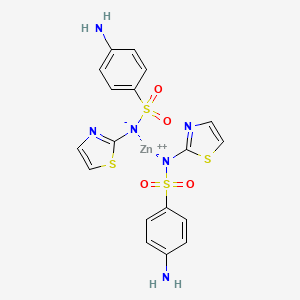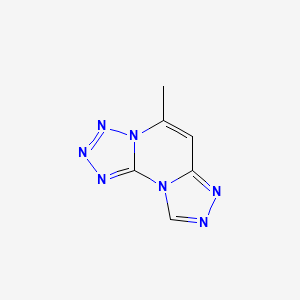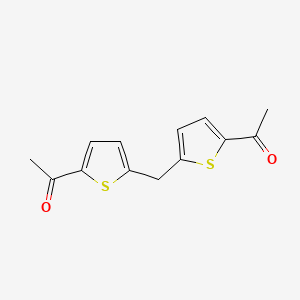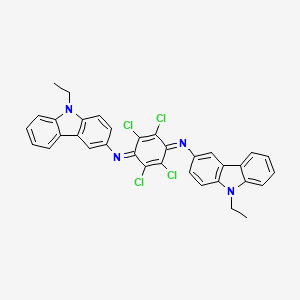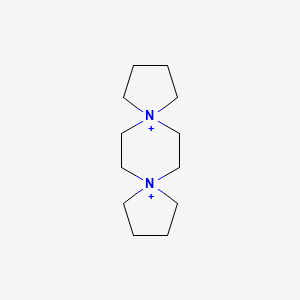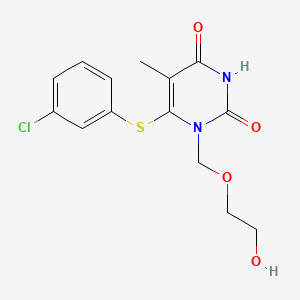
6-((3-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-ClHEPT, also known as 3’-Chloro-2’,3’-dideoxy-3’-thiacytidine, is a synthetic nucleoside analog. This compound has garnered significant attention due to its potential applications in antiviral therapies, particularly in the treatment of HIV/AIDS. Its unique structure allows it to interfere with viral replication, making it a valuable candidate for drug development.
準備方法
The synthesis of 3’-ClHEPT involves several key steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cytosine and thiophene derivatives.
Reaction Conditions: The process involves multiple reaction steps, including halogenation, nucleophilic substitution, and cyclization. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of 3’-ClHEPT requires optimization of reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3’-ClHEPT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert 3’-ClHEPT into its reduced forms, which may have different biological activities.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product.
Major Products: The major products of these reactions include various analogs and derivatives of 3’-ClHEPT, each with potential unique biological activities.
科学的研究の応用
3’-ClHEPT has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: Researchers use 3’-ClHEPT to study its effects on viral replication and its potential as an antiviral agent.
Medicine: The compound is being investigated for its therapeutic potential in treating HIV/AIDS and other viral infections.
Industry: In the pharmaceutical industry, 3’-ClHEPT is a key intermediate in the synthesis of antiviral drugs.
作用機序
The mechanism of action of 3’-ClHEPT involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts viral replication. The molecular targets include viral reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV.
類似化合物との比較
3’-ClHEPT can be compared with other nucleoside analogs such as:
Zidovudine (AZT): Both compounds act as chain terminators, but 3’-ClHEPT has a different chemical structure, which may result in different pharmacokinetic properties.
Lamivudine (3TC): Similar to 3’-ClHEPT, lamivudine is used in the treatment of HIV. 3’-ClHEPT’s unique thiophene ring may offer advantages in terms of stability and activity.
Emtricitabine (FTC): Another nucleoside analog with antiviral activity, emtricitabine shares some structural similarities with 3’-ClHEPT but differs in its specific molecular interactions and efficacy.
特性
CAS番号 |
125056-61-3 |
|---|---|
分子式 |
C14H15ClN2O4S |
分子量 |
342.8 g/mol |
IUPAC名 |
6-(3-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20) |
InChIキー |
XAZQEUGIDTXFHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



